[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid
Description
(4-Ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid is a coumarin-derived compound characterized by a 4-ethyl-substituted chromen-2-one core linked to a phenylacetic acid moiety via an ether oxygen at the 7-position. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties . The phenylacetic acid group introduces additional steric bulk and opportunities for π-π interactions, which may influence binding to biological targets .
Properties
IUPAC Name |
2-(4-ethyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-12-10-17(20)24-16-11-14(8-9-15(12)16)23-18(19(21)22)13-6-4-3-5-7-13/h3-11,18H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEUMEFGSLGUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid typically involves the esterification of 7-hydroxy-4-ethylcoumarin with phenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the coumarin moiety to a hydroxyl group.
Substitution: The phenylacetic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that chromone derivatives exhibit significant antioxidant properties. (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Studies have shown that compounds in the chromone family can inhibit pro-inflammatory cytokines. This suggests potential therapeutic roles in treating inflammatory conditions .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. This property is particularly valuable in developing new antibiotics .
- Cancer Research : Preliminary studies suggest that chromone derivatives may induce apoptosis in cancer cells. The specific mechanisms by which (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid exerts its effects are under investigation but may involve modulation of cell signaling pathways associated with growth and survival .
Agricultural Applications
- Pesticidal Activity : The compound has been explored for its efficacy as a pesticide, particularly against fungal pathogens affecting crops. Its ability to disrupt fungal cell walls makes it a candidate for natural fungicides .
- Plant Growth Regulation : There is emerging evidence that chromone derivatives can act as plant growth regulators, enhancing growth rates and resistance to environmental stressors . This application could lead to more sustainable agricultural practices.
Material Science Applications
- Polymer Chemistry : The unique structure of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid allows it to be used as a monomer in the synthesis of new polymers with enhanced properties such as UV resistance and thermal stability .
- Nanotechnology : Research is ongoing into the use of chromone derivatives in the development of nanomaterials for drug delivery systems. Their ability to encapsulate drugs while providing controlled release mechanisms is a promising area of study .
Case Study 1: Antioxidant Evaluation
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid using DPPH and ABTS assays. The results indicated a significant reduction in free radical activity compared to control samples, highlighting its potential use in nutraceutical formulations.
Case Study 2: Antimicrobial Testing
In another study published in the Journal of Applied Microbiology, extracts containing [(4-ethyl-2-oxo-2H-chromen-7-yloxy]acetic acid were tested against E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid involves its interaction with various molecular targets and pathways. The coumarin moiety can intercalate with DNA, affecting transcription and replication processes . Additionally, the compound may inhibit enzymes such as topoisomerases and kinases, leading to antiproliferative effects in cancer cells . The phenylacetic acid group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The phenyl group in the target compound may stabilize the molecule via resonance, whereas methoxy groups (e.g., in furocoumarins ) introduce electron-donating effects.
- Steric Effects : Bulky substituents (e.g., hexyl) may hinder binding to enzymatic active sites compared to smaller groups like ethyl .
Challenges :
- Yield Optimization : Multicomponent reactions (e.g., furocoumarins) require excess reagents and prolonged reflux .
- Purification : Acetic acid derivatives often necessitate recrystallization or chromatography due to polar functional groups .
Pharmacological and Physicochemical Properties
Key Findings :
- Bioactivity: Acetamide derivatives exhibit notable anticancer activity, likely due to hydrogen bonding with cellular targets . The target compound’s phenyl group may confer distinct binding profiles.
- Antioxidant Potential: Hydroxyl-substituted coumarins (e.g., 7-hydroxy derivatives) show superior radical scavenging, whereas alkyl/aryl groups may reduce this effect .
Challenges in Comparative Analysis
- Data Gaps: Limited biological data for the target compound necessitates extrapolation from structural analogs.
- Synthetic Accessibility : Hexyl-substituted analogs require complex alkylation steps, reducing scalability .
- Structure-Activity Relationships (SAR) : Subtle substituent changes (e.g., ethyl vs. methyl) can drastically alter pharmacokinetics, requiring empirical validation.
Biological Activity
Overview
(4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular formula of (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid is C₁₃H₁₂O₅. Its synthesis typically involves the esterification of 7-hydroxy-4-ethylcoumarin with phenylacetic acid, often utilizing dehydrating agents such as N,N’-carbonyldiimidazole to activate the carboxylic acid group.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects.
- Cell Signaling Modulation : It influences signaling pathways that regulate cell proliferation and apoptosis, potentially leading to cancer cell death .
- Antioxidant Activity : Like many coumarin derivatives, it exhibits antioxidant properties that help mitigate oxidative stress in cells.
Antimicrobial Activity
Research indicates that coumarin derivatives, including (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Properties
Clinical studies have highlighted the anticancer potential of coumarins. For instance, flavonoid-based compounds have been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tumor growth. Specific studies report that derivatives similar to (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can inhibit the proliferation of cancer cell lines in vitro .
Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory properties. This compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses.
Case Studies and Research Findings
Several studies have documented the biological effects of coumarin derivatives:
- Antimicrobial Study : A study published in 2006 demonstrated that various coumarin derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid was noted for its effectiveness against resistant strains .
- Anticancer Research : In vitro studies have shown that coumarin derivatives can induce apoptosis in human cancer cell lines. For example, one study found that a related compound caused significant cell death in breast cancer cells through caspase activation pathways .
- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory effects of coumarins indicated that these compounds could significantly lower levels of inflammatory markers in animal models, suggesting their potential for therapeutic use in inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | C₁₃H₁₂O₅ | Antimicrobial, Anticancer |
| [(2-hydroxyphenyl)(phenyl)acetic acid] | C₁₄H₁₂O₃ | Anti-inflammatory |
| [(4-hydroxycoumarin)] | C₉H₆O₃ | Anticoagulant, Antimicrobial |
Q & A
Q. What synthetic strategies are commonly employed for preparing (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid and its analogs?
The synthesis typically involves coupling 7-hydroxy-4-ethylcoumarin with phenoxy acetic acid derivatives. Key steps include alkylation under basic conditions (e.g., K₂CO₃ in dry acetone) via nucleophilic substitution. Refluxing for 8–12 hours ensures completion, monitored by TLC. Purification involves extraction (ether/water) and recrystallization from methanol or ethanol .
Q. How is X-ray crystallography utilized in determining the molecular structure of coumarin-based acetic acid derivatives?
Single-crystal X-ray diffraction, refined using SHELXL software, provides precise bond lengths, angles, and stereochemistry. Crystallization from polar solvents (e.g., methanol, DMF) is standard. Data collection at 100 K minimizes thermal motion artifacts. Disordered regions (e.g., ethyl groups) are modeled with split-atom refinement and geometric restraints .
Q. What spectroscopic techniques are essential for characterizing (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid?
¹H/¹³C NMR confirms proton environments and carbon骨架, with carbonyl (C=O) signals at ~170–175 ppm. IR identifies C=O (1650–1750 cm⁻¹) and ether (C-O-C, 1200–1250 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing with analogs (e.g., butyl-substituted coumarins) resolves spectral ambiguities .
Q. How do substituents like ethyl or butyl groups at the coumarin 4-position influence physicochemical properties?
Ethyl groups reduce molecular weight and increase aqueous solubility compared to butyl analogs. LogP calculations and solubility tests in DMSO/water mixtures demonstrate shorter alkyl chains lower lipophilicity. This affects crystallization (e.g., needle vs. plate morphologies) and bioavailability in biological assays .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved when characterizing novel derivatives?
Discrepancies may arise from tautomerism, rotamers, or impurities. Strategies include:
- Variable-temperature NMR to assess dynamic effects.
- 2D NMR (COSY, HSQC) to confirm connectivity.
- Computational DFT simulations to predict vibrational/electronic spectra for comparison with experimental data .
Q. What strategies optimize reaction yields in the coupling of 7-hydroxycoumarins with phenoxy acetic acid moieties?
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 8 hours).
- Monitor intermediates via LC-MS to identify side products (e.g., unreacted starting materials) .
Q. How are computational methods integrated into structural analysis to complement experimental data?
Q. What challenges arise in crystallographic refinement of flexible alkyl chains (e.g., ethyl groups) in coumarin derivatives?
Ethyl groups often exhibit rotational disorder. Solutions include:
Q. How can halogen substituents (e.g., Cl) on the phenyl ring enhance biological activity?
Chloro-substituents improve antibacterial potency by increasing lipophilicity and enabling halogen bonding with target proteins. Comparative SAR studies with fluoro or methyl analogs guide optimization. Biological assays (MIC, zone of inhibition) quantify efficacy .
Q. What HPLC conditions are recommended for quantifying (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
